N'-[(E)-1H-indol-3-ylmethylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide
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Overview
Description
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE is a complex organic compound that features an indole and indolizine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole and indolizine intermediates, followed by their functionalization and coupling under specific conditions. Common reagents used in these reactions include various sulfonyl chlorides, hydrazides, and pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.
Indolizine Derivatives: Compounds such as indolizine-3-carboxylic acid and indolizine-3-aldehyde are structurally related and exhibit similar chemical properties .
Uniqueness
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H29N5O5S2 |
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Molecular Weight |
591.7 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide |
InChI |
InChI=1S/C29H29N5O5S2/c1-3-15-40(36,37)27-25-17-21(20-9-12-30-13-10-20)11-14-34(25)26(28(27)41(38,39)16-4-2)29(35)33-32-19-22-18-31-24-8-6-5-7-23(22)24/h5-14,17-19,31H,3-4,15-16H2,1-2H3,(H,33,35)/b32-19+ |
InChI Key |
PGLAZEHCRKHBSH-BIZUNTBRSA-N |
Isomeric SMILES |
CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CNC4=CC=CC=C43)C5=CC=NC=C5 |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CNC4=CC=CC=C43)C5=CC=NC=C5 |
Origin of Product |
United States |
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